1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine
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Overview
Description
1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine is a complex organic compound with a unique structure that includes a pyrazole ring, a piperidine ring, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:
- 1-{5-[(2-methylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine
- 1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-ethyl-1H-pyrazol-4-yl}methanamine.
Uniqueness
What sets 1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
[5-[(2-ethylpiperidin-1-yl)methyl]-1-methylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4/c1-3-12-6-4-5-7-17(12)10-13-11(8-14)9-15-16(13)2/h9,12H,3-8,10,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYKSSPGOLJLJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=C(C=NN2C)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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